molecular formula C11H13NO B170090 1-Phenylcyclobutanecarboxamide CAS No. 17380-65-3

1-Phenylcyclobutanecarboxamide

Cat. No.: B170090
CAS No.: 17380-65-3
M. Wt: 175.23 g/mol
InChI Key: KZCPOWPDHIZKIV-UHFFFAOYSA-N
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Description

1-Phenylcyclobutanecarboxamide is an organic compound with the molecular formula C₁₁H₁₃NO. It is characterized by a cyclobutane ring attached to a phenyl group and a carboxamide functional group.

Preparation Methods

1-Phenylcyclobutanecarboxamide can be synthesized through several methods:

Chemical Reactions Analysis

1-Phenylcyclobutanecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-Phenylcyclobutanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenylcyclobutanecarboxamide involves its interaction with specific molecular targets. For instance, it may act on ion channels or receptors, modulating their activity and leading to physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-Phenylcyclobutanecarboxamide can be compared with similar compounds such as:

This compound stands out due to its specific combination of a cyclobutane ring and a carboxamide group, which imparts unique chemical and physical properties .

Properties

IUPAC Name

1-phenylcyclobutane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c12-10(13)11(7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCPOWPDHIZKIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does N-CDPCB interact with FTO and what are the potential downstream effects?

A1: N-CDPCB binds to a novel binding site on the FTO protein. [] This binding interaction is distinct from previously identified binding sites on FTO. While the exact downstream effects of this interaction are not fully elaborated in the research paper, the authors suggest that this novel binding site could be targeted for developing new FTO inhibitors. [] Since FTO is implicated in obesity and related metabolic disorders, inhibiting its activity through compounds like N-CDPCB might offer therapeutic avenues for these conditions.

Q2: What is known about the structure-activity relationship (SAR) of N-CDPCB and its analogs in relation to FTO inhibition?

A2: The research paper primarily focuses on identifying and characterizing the novel binding site of N-CDPCB on FTO. [] It does not delve into detailed SAR studies of N-CDPCB analogs. Further research exploring modifications to the N-CDPCB scaffold and their impact on FTO binding affinity and inhibitory potency would be necessary to establish a comprehensive SAR profile. This information could guide the development of more potent and selective FTO inhibitors.

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